molecular formula C13H13ClN2O2S2 B2420406 Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate CAS No. 689771-82-2

Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2420406
CAS No.: 689771-82-2
M. Wt: 328.83
InChI Key: UJNYOKZQGGURAJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S2/c1-3-18-12(17)10-11(15)16(13(19)20-10)9-6-4-5-8(14)7(9)2/h4-6H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNYOKZQGGURAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=C(C(=CC=C2)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the amino and carboxylate groups under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate include other thiazole derivatives with varying substituents These compounds may share similar chemical properties but differ in their biological activity and applications

Biological Activity

Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the preparation of a thioamide intermediate, which is cyclized with a halogenated aromatic compound in the presence of a base. The overall reaction can be summarized as follows:

  • Preparation of Thioamide : Reacting appropriate carbonyl compounds with thiourea derivatives.
  • Cyclization : The thioamide undergoes cyclization with an aromatic compound to form the thiazole ring.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various thiazoles showed potent activity against a range of bacterial strains, with some derivatives achieving minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups and specific substitutions on the phenyl ring enhance anticancer activity .

CompoundCell LineIC50 (µg/mL)Reference
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Ethyl derivativeVariousVaries

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound was found to inhibit growth effectively at concentrations lower than those required for traditional antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro tests demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The observed IC50 values indicated potent activity, suggesting its potential as a lead compound for further development in anticancer therapies .

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